An In-depth Technical Guide to 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5)
An In-depth Technical Guide to 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic synthesis, analytical chemistry, and pharmacology, this document serves as a robust resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into its synthesis, structural elucidation, potential pharmacological applications, and the analytical methodologies required for its quality control.
Introduction: The Significance of the Piperazine Scaffold
Piperazine and its derivatives are ubiquitous structural motifs in a vast array of clinically approved drugs and investigational agents.[1] The six-membered ring containing two opposing nitrogen atoms imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability.[2] The piperazine moiety can act as a versatile scaffold, allowing for the introduction of various substituents at its N1 and N4 positions to modulate pharmacological activity and pharmacokinetic profiles.[3] The subject of this guide, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine, incorporates several key features that make it a compelling candidate for drug discovery programs. The 2-fluoro-4-nitrophenyl group is a common pharmacophore in compounds targeting a range of biological processes, while the acetyl group at the N1 position can influence the molecule's metabolic stability and receptor interactions.
Synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: A Guided Protocol
The synthesis of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine can be efficiently achieved through a two-step, one-pot procedure adapted from established methods for the synthesis of related N-arylpiperazines.[4][5] This approach involves an initial nucleophilic aromatic substitution reaction followed by in-situ acetylation.
Reaction Scheme
Caption: Synthetic route to 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.
Step-by-Step Experimental Protocol
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Piperazine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Acetic Anhydride
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (3 equivalents) in anhydrous DMF.
-
Nucleophilic Aromatic Substitution: To the stirred solution, add 1,2-difluoro-4-nitrobenzene (1 equivalent) and a base such as triethylamine or potassium carbonate (3 equivalents).
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1,2-difluoro-4-nitrobenzene) is consumed.
-
In-situ Acetylation: Cool the reaction mixture to room temperature. Slowly add acetic anhydride (1.5 equivalents) to the flask.
-
Acetylation Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine.
Structural Elucidation and Quality Control: A Multi-technique Approach
The identity and purity of the synthesized 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is essential for determining the purity of the compound and for its quantification in various matrices.[6][7]
Table 1: Exemplary HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the molecule.[8][9] The expected chemical shifts can be predicted based on the analysis of structurally similar compounds.[10][11]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the downfield region (δ 7.0-8.5 ppm) corresponding to the protons on the 2-fluoro-4-nitrophenyl ring.
-
Piperazine Protons: Two sets of multiplets in the range of δ 3.0-4.0 ppm, corresponding to the axial and equatorial protons of the piperazine ring.
-
Acetyl Protons: A singlet at approximately δ 2.1 ppm corresponding to the methyl protons of the acetyl group.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a characteristic coupling.
-
Piperazine Carbons: Signals around δ 40-55 ppm.
-
Carbonyl Carbon: A signal in the downfield region (δ ~170 ppm).
-
Acetyl Methyl Carbon: A signal in the upfield region (δ ~21 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.[12][13] Electrospray ionization (ESI) in positive mode is a suitable technique.
Expected Mass Spectrum:
-
Molecular Ion Peak: [M+H]⁺ at m/z 268.11.
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Key Fragment Ions: Fragmentation of the piperazine ring and loss of the acetyl group are expected to be prominent fragmentation pathways.[4]
Applications in Drug Development: Exploring the Therapeutic Potential
The 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine scaffold holds considerable promise for the development of novel therapeutic agents across various disease areas. The presence of the 2-fluoro-4-nitrophenyl moiety is associated with a range of biological activities.
Caption: Potential therapeutic applications of the target compound.
Antibacterial Activity
Numerous piperazine derivatives containing a nitrophenyl group have demonstrated significant antibacterial activity.[14] The electron-withdrawing nature of the nitro and fluoro groups can enhance the interaction of the molecule with bacterial targets. Further screening of 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine against a panel of pathogenic bacteria is warranted.
Anti-inflammatory and Analgesic Properties
N-phenylpiperazine derivatives have been investigated for their anti-inflammatory and analgesic properties.[5][15] The mechanism of action may involve the modulation of inflammatory pathways or interaction with receptors involved in pain perception.
Anticancer Potential
The piperazine scaffold is a key component of several approved and investigational anticancer drugs.[16] Derivatives of 1-acetyl-4-(4-hydroxyphenyl)piperazine have shown antiproliferative activity against various cancer cell lines.[] The 2-fluoro-4-nitrophenyl moiety could confer novel anticancer properties, making this compound a candidate for screening in cancer cell-based assays.
In Silico ADME-Tox Profile
Computational studies of similar piperazine derivatives suggest that this class of compounds can possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18] The acetyl group may be susceptible to hydrolysis by esterases, which should be considered in metabolic stability assessments.
Safety and Handling
Based on safety data for related compounds, 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine should be handled with care in a well-ventilated laboratory. It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This technical guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery programs. The versatility of the piperazine scaffold, combined with the electronic properties of the 2-fluoro-4-nitrophenyl group, makes this molecule a valuable building block for the development of the next generation of therapeutics. Further investigation into its specific biological targets and mechanism of action is highly encouraged.
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